molecular formula C23H20N2O4 B2548276 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide CAS No. 896305-31-0

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide

Cat. No.: B2548276
CAS No.: 896305-31-0
M. Wt: 388.423
InChI Key: ZCGKVXNJHSGDBQ-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including a benzodioxin ring, a pyrrolidinone ring, and a naphthalene carboxamide group

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound might target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit bacterial growth and multiplication . This suggests that the compound might interact with its targets by disrupting essential biochemical processes within the bacterial cells.

Biochemical Pathways

Similar compounds have been found to block the folate synthetase enzyme in bacteria , impeding folic acid synthesis which is crucial for bacterial growth and multiplication .

Result of Action

Similar compounds have been found to inhibit bacterial growth and multiplication , suggesting that the compound might have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone ring, and finally, the coupling with the naphthalene carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzoic acid
  • **N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]phenylacetamide

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide is unique due to its combination of structural elements, which confer specific properties such as enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22-12-16(14-25(22)17-8-9-20-21(13-17)29-11-10-28-20)24-23(27)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,13,16H,10-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGKVXNJHSGDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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